![molecular formula C16H29N3O5 B14276805 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester CAS No. 138519-53-6](/img/structure/B14276805.png)
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester involves multiple steps, starting from basic organic compounds. The process typically includes esterification, amidation, and hydroxylation reactions. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent or non-covalent bonds with target molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: This compound has a simpler structure and is commonly used in polymer synthesis.
2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: This compound has similar functional groups but differs in its overall structure and reactivity.
2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: This compound contains fluorine atoms, which can significantly alter its chemical properties and applications.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
138519-53-6 |
|---|---|
Formule moléculaire |
C16H29N3O5 |
Poids moléculaire |
343.42 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-hydroxybutyl-[2-(2-oxoimidazolidin-1-yl)ethyl]amino]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H29N3O5/c1-4-13(20)9-18(7-8-19-6-5-17-16(19)23)10-14(21)11-24-15(22)12(2)3/h13-14,20-21H,2,4-11H2,1,3H3,(H,17,23) |
Clé InChI |
ZFJKCCADKFZVQF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CCN1CCNC1=O)CC(COC(=O)C(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


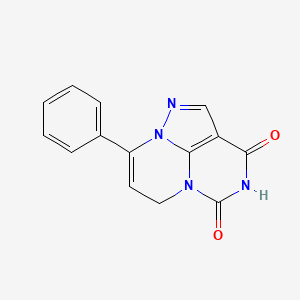
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
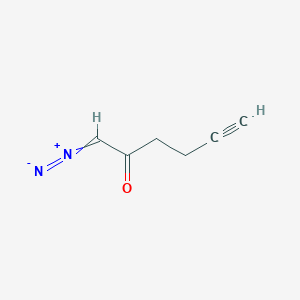
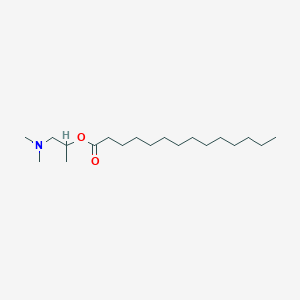
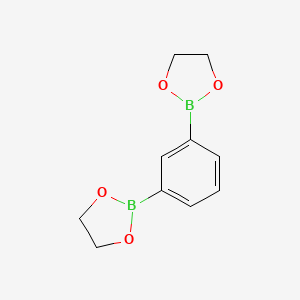
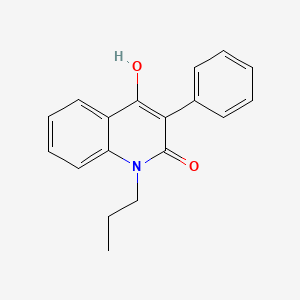

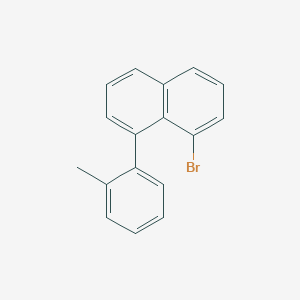
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
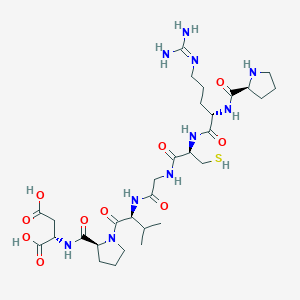
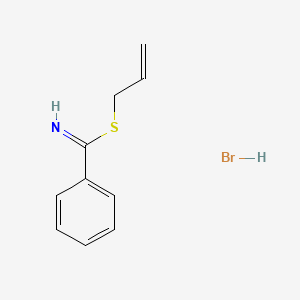
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
